molecular formula C12H10N2O2 B2367816 N-(isoxazol-4-yl)cinnamamide CAS No. 1396890-80-4

N-(isoxazol-4-yl)cinnamamide

Cat. No.: B2367816
CAS No.: 1396890-80-4
M. Wt: 214.224
InChI Key: HCZVAIAXOLIRRN-VOTSOKGWSA-N
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Description

N-(Isoxazol-4-yl)cinnamamide is a compound that features a cinnamamide moiety linked to an isoxazole ring Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom The cinnamamide group is derived from cinnamic acid, which is known for its aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(isoxazol-4-yl)cinnamamide typically involves the formation of the isoxazole ring followed by the attachment of the cinnamamide group. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes . This reaction can be catalyzed by copper(I) or ruthenium(II) complexes . The cinnamamide group can be introduced through an amidation reaction involving cinnamic acid and an appropriate amine.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The amidation step can be optimized using high-throughput screening to identify the best catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: N-(Isoxazol-4-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized to form oxazoles.

    Reduction: The cinnamamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring in the cinnamamide moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cinnamamide derivatives.

Scientific Research Applications

N-(Isoxazol-4-yl)cinnamamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(isoxazol-4-yl)cinnamamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

N-(Isoxazol-4-yl)cinnamamide can be compared with other similar compounds such as:

    Isoxazole derivatives: These compounds share the isoxazole ring and exhibit similar biological activities.

    Cinnamamide derivatives: These compounds share the cinnamamide moiety and are known for their aromatic properties and potential therapeutic effects.

Uniqueness: this compound is unique due to the combination of the isoxazole ring and the cinnamamide moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a versatile compound for scientific research.

Properties

IUPAC Name

(E)-N-(1,2-oxazol-4-yl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(14-11-8-13-16-9-11)7-6-10-4-2-1-3-5-10/h1-9H,(H,14,15)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZVAIAXOLIRRN-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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